2-(Methylthio)benzo[d]thiazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanyl-1,3-benzothiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S2/c1-11-8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOCGNSJHFKXDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of 2 Methylthio Benzo D Thiazol 5 Amine
Transformations Involving the Methylthio Moiety
The methylthio (-SMe) group at the 2-position is a key site for a variety of chemical transformations, primarily involving oxidation of the sulfur atom or displacement of the entire group.
The thioether linkage in 2-(Methylthio)benzo[d]thiazol-5-amine can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. This stepwise oxidation significantly alters the electronic properties and steric profile of the molecule. The sulfur in a thioether is in its lowest oxidation state and can be oxidized first to a sulfoxide (a single oxygen atom double-bonded to the sulfur) and then further to a sulfone (two oxygen atoms double-bonded to the sulfur). researchgate.net
A variety of oxidizing agents can be employed for this transformation. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant, often used in the presence of a catalyst. researchgate.netorganic-chemistry.org Other reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are also highly effective for converting thioethers to sulfoxides and sulfones. reddit.com The degree of oxidation can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. For instance, using one equivalent of the oxidant under controlled temperatures typically favors the formation of the sulfoxide, while an excess of the oxidant and more forcing conditions will lead to the sulfone. organic-chemistry.orgreddit.com
The resulting 2-(methylsulfinyl) and 2-(methylsulfonyl) groups are strong electron-withdrawing groups, which can influence the reactivity of the entire benzothiazole (B30560) system. Furthermore, these oxidized derivatives serve as precursors for nucleophilic substitution reactions. nsf.gov
Table 1: Oxidation of Thioether Linkage
| Starting Material | Reagent | Product |
|---|---|---|
| 2-(Methylthio)benzothiazole (B1198390) derivative | H₂O₂ (1 equiv) | 2-(Methylsulfinyl)benzothiazole derivative |
The methylthio group itself is not an ideal leaving group. However, upon oxidation to the methylsulfinyl (-S(O)Me) or, more effectively, the methylsulfonyl (-SO₂Me) group, it is converted into an excellent leaving group. nsf.govresearchgate.net This activation allows for nucleophilic aromatic substitution (SNAr) reactions at the 2-position of the benzothiazole ring.
A wide range of nucleophiles can be used to displace the methylsulfonyl group, including amines, thiols, and alkoxides. This strategy provides a powerful method for introducing diverse functionalities at the C-2 position, a site that is not readily accessible through electrophilic substitution. clockss.org For example, reaction with various primary or secondary amines would yield 2-aminobenzothiazole (B30445) derivatives, while reaction with thiols would result in new thioether linkages. This reactivity makes the 2-(methylsulfonyl) derivative a key intermediate in the synthesis of a broad class of substituted benzothiazoles. nsf.govresearchgate.net
Reactions at the Aminobenzene Moiety
The aminobenzene portion of the molecule, featuring a primary amino group (-NH₂) at the 5-position, is rich in reactivity, allowing for both substitution on the aromatic ring and direct derivatization of the amine.
The amino group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. In this compound, the positions ortho to the amino group are C-4 and C-6, while the para position (C-7) is already part of the fused ring system. Therefore, incoming electrophiles are expected to substitute primarily at the C-4 and C-6 positions. The steric hindrance from the fused thiazole (B1198619) ring might influence the regioselectivity between these two sites. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation, allowing for the introduction of a wide range of functional groups onto the benzene (B151609) ring.
The primary amino group at the 5-position is a versatile handle for numerous chemical modifications, including N-alkylation, amidation, and the formation of Schiff bases. nih.gov
N-Alkylation: The nitrogen atom of the amino group can act as a nucleophile, reacting with alkyl halides or other alkylating agents to form secondary or tertiary amines. nih.govmdpi.comresearchgate.net The extent of alkylation can be controlled by the reaction conditions and the stoichiometry of the alkylating agent.
Amidation: The amino group readily reacts with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amide bonds. nih.gov This reaction is a robust and widely used method for attaching a variety of acyl groups to the aminobenzothiazole scaffold.
Schiff Base Formation: Primary amines, such as the one at the 5-position, undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. ijrar.orgresearchgate.netnih.gov This reaction is typically acid-catalyzed and involves the elimination of a water molecule. The formation of a Schiff base provides a convenient method for introducing diverse aryl or alkyl substituents and is a cornerstone in the synthesis of many biologically active compounds. researchgate.net
Table 2: Derivatization Reactions of the 5-Amino Group
| Reaction Type | Reagents | Functional Group Formed |
|---|---|---|
| N-Alkylation | Alkyl halide (R-X) | Secondary Amine (-NHR) |
| Amidation | Acyl chloride (RCOCl) | Amide (-NHCOR) |
Formation of Fused Heterocyclic Systems from this compound Scaffolds
The 5-amino group of this compound serves as a versatile nucleophilic handle for the construction of various fused heterocyclic systems. This derivatization strategy is pivotal in medicinal chemistry for creating novel molecular architectures with potential biological activities. The annulation of additional rings onto the benzothiazole core can significantly modify the compound's steric and electronic properties, leading to new therapeutic agents.
Pyrimidine-Based Derivatives
The synthesis of pyrimidine (B1678525) rings fused to the benzothiazole scaffold is a common strategy in the development of new bioactive compounds. The primary amino group at the C-5 position of the 2-(methylthio)benzo[d]thiazole core is a key reactive site for building these fused systems.
One established method involves the reaction of an amino-substituted benzothiazole with dicarbonyl compounds or their equivalents. For instance, reacting a guanidinobenzothiazole derivative, which can be conceptually derived from the 5-amino group, with diethyl malonate or its derivatives in a solvent like bromobenzene (B47551) can yield fused pyrimidine-dione structures. semanticscholar.org Similarly, condensation with β-keto esters is another effective route to afford pyrimidine-based benzothiazoles. researchgate.net
These reactions typically proceed through an initial condensation to form an enamine intermediate, followed by intramolecular cyclization and dehydration to furnish the aromatic pyrimidine ring. The specific reagents and conditions can be tailored to introduce various substituents on the newly formed pyrimidine ring, allowing for the fine-tuning of the molecule's properties.
Table 1: Synthesis of Pyrimidine-Based Benzothiazole Derivatives
| Reactant for Amino Group | Reagent | Resulting Fused System | Reference |
|---|---|---|---|
| Guanidinobenzothiazole | Diethyl malonate | 2-(Benzo[d]thiazol-2-ylamino)pyrimidine-4,6-(1H,5H)-dione | semanticscholar.org |
| Guanidinobenzothiazole | Diethyl ethylmalonate | 2-(Benzo[d]thiazol-2-ylamino)-5-ethylpyrimidine-4,6-(1H,5H)-dione | semanticscholar.org |
Thiazole, Thiadiazole, and Thiophene (B33073) Ring Formation
The versatile 5-amino group of the 2-(methylthio)benzo[d]thiazole scaffold also facilitates the formation of various sulfur-containing heterocyclic rings, including thiazoles, thiadiazoles, and thiophenes.
Thiazole Ring Formation: The construction of a thiazole ring often involves the reaction of the amino group with reagents containing a thioamide or a related functional group, followed by cyclization. For example, the reaction of an aminobenzothiazole derivative with chloroacetyl chloride, followed by treatment with thiourea, can lead to the formation of a 2-aminothiazole (B372263) fused system. researchgate.net This multi-step process highlights the utility of the amine as a nucleophile to build up the necessary precursors for cyclization.
Thiadiazole Ring Formation: Thiadiazole derivatives can be synthesized from the aminobenzothiazole core through several routes. A common method involves the acylation of a thiosemicarbazide (B42300), which can be prepared from the parent amine, followed by dehydrative cyclization using reagents like sulfuric acid or polyphosphoric acid. nih.gov This process leads to the formation of 2-amino-1,3,4-thiadiazole (B1665364) derivatives. The specific substitution pattern on the resulting thiadiazole ring is determined by the choice of the acylating agent.
Thiophene Ring Formation: The synthesis of thiophene rings fused to or substituted on the benzothiazole core can be achieved through various condensation reactions. A notable example is the reaction of 2-aminothiophenol (B119425) with 2,5-thiophenedicarboxaldehyde (B1296998) in refluxing methanol, which yields a product where two benzothiazole units are linked to a central thiophene ring. nih.gov While this example starts from 2-aminothiophenol, the principle of condensing an aromatic amine with an appropriate aldehyde to form a new ring system is applicable. For the target compound, the 5-amino group could similarly react with sulfur-containing synthons to construct a fused thiophene ring.
Table 2: Synthesis of Fused Sulfur-Containing Heterocycles
| Target Ring | General Method | Key Reagents | Reference |
|---|---|---|---|
| Thiazole | Hantzsch-type synthesis/multi-step | Chloroacetyl chloride, Thiourea | researchgate.net |
| Thiadiazole | From thiosemicarbazide precursor | Acylating agent, Dehydrating agent (e.g., H₂SO₄) | nih.gov |
Pyrazole (B372694) and Pyrane Derivatives
The reactivity of the 5-amino group on the 2-(methylthio)benzo[d]thiazole scaffold also allows for the synthesis of fused pyrazole and pyran rings, further expanding the chemical space of its derivatives.
Pyrazole Derivatives: The formation of a pyrazole ring typically involves the reaction of the amino group with a 1,3-dielectrophilic species. For instance, the reaction of a hydrazinylbenzothiazole derivative (formed from the 5-amine) with a 1,3-dicarbonyl compound like pentane-2,4-dione in refluxing ethanol (B145695) leads to the formation of a dimethyl-pyrazole moiety attached to the benzothiazole core. jbarbiomed.com Another approach involves reacting the aminobenzothiazole with reagents like ethyl acetoacetate (B1235776) to yield pyrazol-5-one derivatives. uobaghdad.edu.iq These reactions provide a direct pathway to novel benzothiazole-pyrazole hybrids.
Pyrane Derivatives: The synthesis of pyran-fused systems can be achieved through reactions with suitable precursors that enable the formation of the six-membered oxygen-containing ring. For example, the reaction of a benzothiazole derivative with barbituric or thiobarbituric acid in the presence of an aldehyde can lead to the formation of pyrano[2,3-d]pyrimidine systems. researchgate.net This multicomponent reaction strategy is an efficient way to build complex heterocyclic structures. The reaction proceeds via a domino Knoevenagel-Michael addition mechanism. researchgate.net
Table 3: Synthesis of Fused Pyrazole and Pyrane Derivatives
| Target Ring | General Method | Key Reagents | Reference |
|---|---|---|---|
| Pyrazole | Condensation/Cyclization | Pentane-2,4-dione, Ethyl acetoacetate | jbarbiomed.com, uobaghdad.edu.iq |
Spectroscopic and Structural Elucidation of 2 Methylthio Benzo D Thiazol 5 Amine
Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Conformational Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For 2-(Methylthio)benzo[d]thiazol-5-amine, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features.
Key expected vibrations would include:
N-H Stretching: The primary amine (-NH₂) group at the 5-position would typically exhibit two distinct stretching bands in the region of 3300-3500 cm⁻¹. The precise position of these bands can provide insight into the extent of hydrogen bonding in the solid state or in solution.
C-H Stretching: Aromatic C-H stretching vibrations from the benzene (B151609) ring would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methylthio (-SCH₃) group would be observed just below 3000 cm⁻¹.
C=N Stretching: The imine C=N bond within the thiazole (B1198619) ring would give rise to a characteristic absorption band, typically in the 1600-1650 cm⁻¹ region.
C=C Stretching: Aromatic ring stretching vibrations would produce several peaks in the 1450-1600 cm⁻¹ range.
N-H Bending: The scissoring vibration of the primary amine group would be expected around 1550-1650 cm⁻¹.
C-S Stretching: The carbon-sulfur bonds of the thiazole ring and the methylthio group would show weak to medium bands in the fingerprint region, typically between 600-800 cm⁻¹.
Without experimental data, a specific data table of vibrational frequencies and their assignments for this compound cannot be compiled.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. For this compound, one would expect to see:
A singlet for the methyl (-SCH₃) protons, likely in the 2.5-3.0 ppm range.
A broad singlet for the amine (-NH₂) protons, the chemical shift of which would be highly dependent on the solvent and concentration.
A set of signals for the three aromatic protons on the benzene ring. Their splitting patterns (e.g., doublets, doublet of doublets) and coupling constants would be critical for confirming their relative positions (H-4, H-6, and H-7) and thus verifying the 5-amino substitution pattern.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The expected signals would include:
A signal for the methyl carbon (-SCH₃) in the aliphatic region (around 15-25 ppm).
Multiple signals in the aromatic region (approximately 110-160 ppm) corresponding to the carbon atoms of the benzothiazole (B30560) ring system. The chemical shifts would be influenced by the electron-donating amine group and the sulfur and nitrogen heteroatoms.
The C2 carbon, bonded to both a nitrogen and a sulfur atom, would likely appear at a significantly downfield shift (potentially >160 ppm).
Specific chemical shifts and coupling constants are not available from the conducted searches, preventing the creation of detailed NMR data tables.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound. For this compound (C₈H₈N₂S₂), the high-resolution mass spectrum would confirm the exact mass and molecular formula. The nominal molecular weight is approximately 196.29 g/mol .
The mass spectrum would show a molecular ion peak (M⁺) at m/z 196. Subsequent fragmentation could involve the loss of a methyl radical (•CH₃) from the methylthio group, leading to a fragment at m/z 181. Other potential fragmentation pathways could involve the cleavage of the thiazole ring. Analysis of these fragmentation patterns is essential for confirming the proposed structure.
Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The spectrum of this compound would be characterized by absorption bands corresponding to π → π* and n → π* transitions within the conjugated benzothiazole system. The presence of the auxochromic amine group would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 2-(methylthio)benzothiazole (B1198390). The specific λ(max) values would provide information about the extent of conjugation and the energy of the electronic transitions.
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise data on:
Bond lengths and bond angles, confirming the connectivity of all atoms.
The planarity of the benzothiazole ring system.
The conformation of the methylthio group.
Intermolecular interactions, such as hydrogen bonding involving the amine group, and potential π-π stacking between the aromatic rings, which govern the crystal packing.
No crystallographic data for this specific compound has been found in the public domain, thus a table of crystallographic parameters cannot be provided.
Computational and Theoretical Investigations of 2 Methylthio Benzo D Thiazol 5 Amine
Quantum Chemical Calculations (DFT, Ab Initio Methods) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of molecules. scirp.org By employing functionals like B3LYP with basis sets such as 6-31+G(d,p), researchers can accurately model the molecular geometry and electronic landscape of benzothiazole (B30560) derivatives. scirp.orgscirp.org These calculations are fundamental for understanding the intrinsic properties of the molecule, which dictate its chemical behavior.
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. scirp.orgscirp.org
A smaller HOMO-LUMO gap suggests that a molecule is more easily polarized and thus more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org For 2-(methylthio)benzothiazole (B1198390), a related compound, the HOMO-LUMO energy gap has been calculated to be relatively low compared to other benzothiazole derivatives, indicating a higher reactivity. scirp.org Specifically, the substitution at position 2 of the benzothiazole ring has been shown to reduce the energy gap, thereby increasing the reactivity of the molecule. scirp.org
Table 1: Frontier Molecular Orbital Energies and Energy Gap for a 2-(methylthio)benzothiazole derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data not available in search results |
| ELUMO | Data not available in search results |
| ΔE (Energy Gap) | 0.1841 |
Data derived from a theoretical study on 2-(methylthio)benzothiazole. scirp.org
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution around a molecule and predicting its reactive sites. scirp.orgsemanticscholar.org The MEP map displays regions of varying electrostatic potential, with red indicating areas of high electron density (negative potential, susceptible to electrophilic attack) and blue representing regions of low electron density (positive potential, prone to nucleophilic attack). semanticscholar.org Green areas denote neutral potential. semanticscholar.org
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. scirp.org These descriptors include:
Electronegativity (χ): The ability of a molecule to attract electrons.
Chemical Potential (μ): The escaping tendency of electrons from a system in equilibrium.
Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Softness (S): The reciprocal of hardness, indicating a higher reactivity.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
Studies on 2-(methylthio)benzothiazole have shown it to possess a low chemical hardness value and a high softness value compared to other benzothiazole derivatives, confirming its higher reactivity. scirp.orgscirp.org These descriptors are instrumental in comparing the reactivity profiles of different compounds and in designing molecules with desired electronic properties. scirp.org
Table 2: Global Reactivity Descriptors for a 2-(methylthio)benzothiazole derivative
| Descriptor | Value (eV) |
|---|---|
| Electronegativity (χ) | Data not available in search results |
| Chemical Potential (μpot) | Data not available in search results |
| Hardness (η) | 0.153 |
| Softness (S) | 6.5372 |
| Electrophilicity Index (ω) | Data not available in search results |
Data derived from a theoretical study on 2-(methylthio)benzothiazole. scirp.orgscirp.org
Molecular Modeling and Simulation Studies
Molecular modeling and simulation techniques are powerful tools for predicting how a molecule like 2-(methylthio)benzo[d]thiazol-5-amine might interact with biological systems.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or DNA. nih.gov This technique is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. asianpubs.orgresearchgate.net The process involves placing the ligand in the binding site of the target and calculating the binding affinity, often expressed as a docking score. nih.gov
For benzothiazole derivatives, molecular docking studies have been employed to investigate their potential as anticancer agents by predicting their interactions with targets like the Human Epidermal growth factor receptor (HER) enzyme and DNA. nih.gov These studies analyze the binding modes, including hydrogen bonding and hydrophobic interactions, which are crucial for the stability of the ligand-receptor complex. nih.govnih.gov The insights gained from docking can guide the synthesis of more potent and selective inhibitors. nih.govbiointerfaceresearch.com
Molecular Dynamics (MD) simulations provide a detailed view of the conformational changes and dynamics of a molecule and its complex with a biological target over time. nih.gov By simulating the movements of atoms and molecules, MD can reveal the stability of ligand-protein interactions predicted by molecular docking. biointerfaceresearch.com
In the context of benzothiazole derivatives, MD simulations can be used to analyze the stability of the compound within the active site of an enzyme, providing insights into the mechanism of binding. nih.gov These simulations can help to refine the understanding of the key interactions that contribute to the biological activity of the compound and can aid in the design of new derivatives with improved therapeutic potential.
Thermodynamic and Energetic Considerations of Compound Formation and Stability
The thermodynamic stability and reactivity of a molecule are fundamental aspects that can be elucidated through computational chemistry. For benzothiazole derivatives, methods like Density Functional Theory (DFT) are commonly employed to calculate key energetic parameters. mdpi.comresearchgate.net These calculations provide insights into the molecule's electronic structure, which is directly linked to its stability.
A critical parameter in assessing molecular stability is the HOMO-LUMO energy gap (ΔE). mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals involved in chemical reactions. A large ΔE suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates a molecule is more reactive and kinetically less stable. mdpi.com For a series of studied benzothiazole derivatives, HOMO-LUMO energy gaps were found to be in the range of 4.46–4.73 eV, suggesting significant stability. mdpi.com It is anticipated that this compound would exhibit a comparable energy gap, indicative of a stable molecular structure.
From the energies of the frontier orbitals, several global reactivity descriptors can be calculated, such as chemical hardness (η) and softness (σ). Chemical hardness is a measure of the molecule's resistance to change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." mdpi.com Consequently, this compound is expected to be a relatively hard molecule, implying lower reactivity. scirp.org
Table 1: Calculated Thermodynamic and Reactivity Parameters for Representative Benzothiazole Derivatives
| Parameter | Value Range | Significance |
| HOMO Energy (eV) | -6.2 to -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy (eV) | -1.6 to -1.9 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) (eV) | 4.4 to 4.8 | Indicates kinetic stability and chemical reactivity. A larger gap implies greater stability. mdpi.com |
| Chemical Hardness (η) (eV) | 2.2 to 2.4 | Measures resistance to deformation of electron cloud; correlates with stability. mdpi.com |
| Chemical Softness (σ) (eV⁻¹) | 0.41 to 0.45 | The reciprocal of hardness; indicates higher reactivity. mdpi.com |
| Electronegativity (χ) (eV) | 3.9 to 4.2 | Measures the power of a species to attract electrons. |
| Electrophilicity Index (ω) (eV) | 3.2 to 3.8 | A global index of reactivity that measures the stabilization in energy when the system acquires an additional electronic charge. |
Note: The values in this table are representative ranges based on computational studies of various substituted benzothiazole derivatives and are intended to be illustrative for this compound. mdpi.comscirp.org
Advanced Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characteristics
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density (ρ(r)) of a molecule to define atoms, chemical bonds, and molecular structure. amercrystalassn.orgwiley-vch.de This method is based on the topological analysis of the electron density and its Laplacian (∇²ρ(r)). A key feature of this analysis is the identification of bond critical points (BCPs), which are points of minimum electron density along the path between two bonded atoms, known as the bond path. wiley-vch.deresearchgate.net
The properties of the electron density at these BCPs reveal the nature of the chemical interactions. The value of the electron density itself, ρ(r)bcp, correlates with the bond order. The sign of the Laplacian of the electron density, ∇²ρ(r)bcp, distinguishes between different types of interactions.
Shared interactions (covalent bonds): Characterized by a relatively high ρ(r)bcp and a negative value of ∇²ρ(r)bcp. The negative Laplacian indicates a concentration of electron density in the internuclear region, which is typical for covalent bonds. muni.cz
Closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions): Characterized by a low ρ(r)bcp and a positive value of ∇²ρ(r)bcp. The positive Laplacian signifies a depletion of electron density at the BCP, which is characteristic of interactions between closed-shell systems. muni.cz
For this compound, a QTAIM analysis would provide profound insights into the bonding within the fused heterocyclic ring system and the interactions involving its substituents. The C-C bonds within the benzene (B151609) ring and the C-N and C-S bonds within the thiazole (B1198619) ring are expected to exhibit characteristics of shared, covalent interactions, though with varying degrees of polarity. The C-S bond of the methylthio group and the C-N bond of the amine group would also be classified as polar covalent bonds. The analysis would quantify the degree of electron sharing and charge distribution in these bonds.
Table 2: Expected QTAIM Parameters at Bond Critical Points (BCPs) for Bonds in this compound
| Bond Type | Expected ρ(r)bcp (a.u.) | Expected ∇²ρ(r)bcp (a.u.) | Bond Character |
| C-C (aromatic) | ~0.28 - 0.32 | Negative | Covalent |
| C=N (thiazole) | ~0.35 - 0.40 | Negative | Polar Covalent |
| C-N (thiazole) | ~0.25 - 0.29 | Negative | Polar Covalent |
| C-S (thiazole) | ~0.15 - 0.19 | Slightly positive/negative | Polar Covalent |
| C-S (methylthio) | ~0.14 - 0.18 | Slightly positive/negative | Polar Covalent |
| C-N (amine) | ~0.26 - 0.30 | Negative | Polar Covalent |
| N-H (amine) | ~0.33 - 0.37 | Negative | Polar Covalent |
| C-H (aromatic/methyl) | ~0.24 - 0.28 | Negative | Covalent |
Note: These values are illustrative and based on general principles of QTAIM analysis for similar organic molecules. Specific values would require a dedicated DFT calculation for this compound. researchgate.netmuni.cz
The ellipticity of the bond, another QTAIM parameter, would reveal the π-character of the bonds within the aromatic system, with higher ellipticity values indicating significant double bond character. researchgate.net This comprehensive analysis provides a detailed electronic picture, confirming the covalent framework of the molecule and quantifying the nature of its diverse chemical bonds.
Advanced Research Applications of 2 Methylthio Benzo D Thiazol 5 Amine Scaffolds
Mechanistic Biological and Biomedical Research
The benzothiazole (B30560) scaffold, particularly derivatives of 2-(methylthio)benzo[d]thiazol-5-amine, has garnered significant attention in medicinal chemistry due to its versatile biological activities. nih.govmdpi.com Researchers have extensively explored these compounds to understand their mechanisms of action at a molecular level, leading to insights into their potential as therapeutic agents. This research has focused on their interactions with key biological macromolecules and pathways, including enzyme inhibition, protein modulation, and the elucidation of their effects on cellular processes like proliferation and microbial growth.
Enzyme Inhibition Studies (e.g., Kinases, DNA Topoisomerase, Histone Deacetylases, Cyclooxygenase, Acetylcholinesterase, Urease)
Derivatives of the benzothiazole scaffold have been identified as potent inhibitors of a wide array of enzymes crucial to various pathological conditions.
Kinases: The dysregulation of protein kinases is a hallmark of cancer, making them a prime target for drug development. nih.gov Benzothiazole derivatives have shown significant inhibitory activity against several kinases. A series of 2-thioether-benzothiazoles were developed as allosteric inhibitors of c-Jun N-terminal kinase (JNK), which is implicated in diseases like cancer, type-2 diabetes, and inflammation. nih.gov Other studies have identified benzothiazole-containing compounds that effectively inhibit Aurora kinases, Anaplastic lymphoma kinase (ALK), and the B-RAFV600E mutant kinase, all of which are important targets in oncology. amazonaws.com
DNA Topoisomerase: DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for antibacterial and anticancer drugs. nih.gov Benzothiazole derivatives have been reported as potent inhibitors of bacterial DNA gyrase (GyrB) and topoisomerase IV, showing strong antibacterial activity against various pathogens, including drug-resistant strains. nih.govnih.gov Furthermore, certain benzothiazole compounds that mimic DNA purine (B94841) bases act as powerful catalytic inhibitors of human DNA topoisomerase IIα, with some demonstrating IC50 values in the nanomolar range, highlighting their potential as anticancer agents. researchgate.net
Histone Deacetylases (HDACs): HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a promising strategy for cancer therapy. acs.org Researchers have designed and synthesized series of benzothiazole-containing hydroxamic acids as analogues of the known HDAC inhibitor SAHA (Zolinza®). acs.orgnih.gov These compounds have demonstrated potent pan-HDAC inhibitory effects and significant cytotoxicity against various human cancer cell lines. acs.org One particularly effective benzothiazole derivative, compound 26, was identified as a pan-HDAC inhibitor with high sensitivity towards HDAC6 (IC50 = 11 nM), showing efficacy in models of autosomal dominant polycystic kidney disease. frontiersin.org
Cyclooxygenase (COX): The COX enzymes are key to the inflammatory pathway. Studies have explored imidazo[2.1-b]thiazole derivatives as selective inhibitors of COX-2, indicating the potential of the broader thiazole (B1198619) family in developing anti-inflammatory agents. mdpi.com
Acetylcholinesterase (AChE): Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. nih.gov Several studies have reported on benzothiazole derivatives as effective inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net For instance, a series of 2-(2-oxobenzo[d]thiazol-3(2H)-yl)-N'-substituted-acetohydrazide derivatives were synthesized, with some compounds showing potent and selective inhibition of BChE in the low micromolar range. researchgate.net
Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for treating infections caused by pathogens like Helicobacter pylori. A novel series of benzothiazole derivatives, including oxadiazole and oxime-containing structures, were synthesized and showed excellent urease-inhibitory potential, with IC50 values significantly lower than the standard inhibitor acetohydroxamic acid. spandidos-publications.com
| Derivative Class | Target Enzyme | IC50 Value | Reference |
| Benzothiazole Ethyl Ureas | DNA Gyrase / Topoisomerase IV | 0.0033–0.046 µg/mL | nih.gov |
| 2-Phenoxymethylbenzothiazole | Human Topoisomerase IIα | 11.4 µM | nih.gov |
| Benzothiazole Derivative (BM3) | Human Topoisomerase IIα | 39 nM | researchgate.net |
| Benzothiazole Derivative (26) | Histone Deacetylase 6 (HDAC6) | 11 nM | frontiersin.org |
| Benzothiazole Hydrazide (M13) | Butyrylcholinesterase (BChE) | 1.21 µM | researchgate.net |
| Benzothiazole Oxime (7d) | Urease | 16.16 ± 0.54 µM | spandidos-publications.com |
Interactions with Cellular Proteins and Molecular Targets (e.g., Peroxisome Proliferator-Activated Receptor gamma (PPARγ), FtsZ Protein, BCL-XL, HSP90)
Beyond direct enzyme inhibition, benzothiazole scaffolds interact with other key cellular proteins to exert their biological effects.
Peroxisome Proliferator-Activated Receptor gamma (PPARγ): PPARs are nuclear receptors that regulate gene expression involved in metabolism and inflammation. nih.gov Benzothiazole-based compounds have been investigated as PPAR ligands. Some derivatives have been designed as PPARγ agonists for their potential as antidiabetic agents, showing activity comparable or superior to the reference drug Rosiglitazone in molecular modeling and in vivo studies. nih.gov Conversely, other series have been developed as selective PPARα antagonists or dual PPARα/γ antagonists, which may have applications in treating certain cancers where these receptors are overexpressed. researchgate.netnih.gov
FtsZ Protein: The filamentous temperature-sensitive protein Z (FtsZ) is a crucial bacterial cell division protein and a promising target for new antibiotics. nih.gov While many studied inhibitors are not benzothiazoles themselves, related structures like difluorobenzamide derivatives are known to target FtsZ. nih.gov More directly, a thiazole orange derivative was found to disrupt the dynamic assembly of the FtsZ protein and Z-ring formation, exhibiting potent, broad-spectrum antibacterial activity, including against resistant strains like MRSA and NDM-1 E. coli. nih.govnih.gov This highlights the potential of thiazole-containing scaffolds to interfere with this essential bacterial process. nih.gov
BCL-XL: The B-cell lymphoma-extra large (BCL-XL) protein is a key anti-apoptotic member of the BCL-2 family, often overexpressed in tumors, making it an attractive cancer target. nih.govresearchgate.net Structure-guided design has led to the development of potent and highly selective benzothiazole-based inhibitors of BCL-XL. nih.gov These compounds, such as benzothiazole hydrazone derivatives, bind within the hydrophobic groove of BCL-XL, preventing it from inhibiting pro-apoptotic proteins and thereby reactivating the cell death machinery. amazonaws.comnih.gov Some optimized molecules achieve binding affinities with IC50 values below 20 nM while maintaining low molecular weights. nih.gov
HSP90: Heat shock protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are oncoproteins. nih.govnih.gov Inhibition of HSP90 is a key strategy in cancer therapy. Benzothiazole-based scaffolds have been successfully used to design inhibitors that target the C-terminal domain (CTD) of HSP90. nih.govnih.gov This allosteric inhibition avoids the heat shock response often induced by N-terminal inhibitors. nih.govnih.gov A library of 2,6-disubstituted benzothiazoles yielded compounds with low-micromolar antiproliferative activity that were shown to degrade HSP90 client proteins without inducing the heat shock response. nih.gov
| Derivative Class | Molecular Target | Key Interaction / Effect | Reference |
| Benzothiazole-Pyrazolidinedione | PPARγ | Agonist activity, binds to LBD Ω-pocket | nih.gov |
| Thiazole Orange Derivative | FtsZ Protein | Disrupts dynamic assembly and Z-ring formation | nih.govnih.gov |
| Benzothiazole Hydrazones | BCL-XL | Binds to hydrophobic groove (IC50 < 20 nM) | nih.gov |
| 2,6-Disubstituted Benzothiazoles | HSP90 (C-Terminal Domain) | Allosteric inhibition, client protein degradation | nih.gov |
Elucidation of Antiproliferative Mechanisms (e.g., Apoptosis Induction, Cell Cycle Modulation)
The anticancer activity of benzothiazole derivatives is frequently linked to their ability to induce programmed cell death (apoptosis) and interfere with the cell division cycle. spandidos-publications.comnih.gov
Apoptosis Induction: Numerous studies have demonstrated that benzothiazole compounds trigger apoptosis in various cancer cell lines, including those from colorectal cancer, B-lymphoma, and cervical cancer. nih.govfrontiersin.orgresearchgate.net A common mechanism involves the generation of reactive oxygen species (ROS), which leads to cellular stress. researchgate.netspandidos-publications.com This oxidative stress often initiates the mitochondrial intrinsic pathway of apoptosis. frontiersin.orgresearchgate.net Key events in this pathway observed with benzothiazole treatment include the loss of mitochondrial membrane potential (ΔΨm), the release of cytochrome c from mitochondria into the cytoplasm, and the modulation of BCL-2 family proteins, such as downregulating anti-apoptotic proteins (Bcl-2, Bcl-xL) and upregulating pro-apoptotic proteins (Bax, Bad). frontiersin.orgnih.gov This cascade culminates in the activation of effector caspases, like caspase-3 and caspase-9, which execute the apoptotic program. nih.govfrontiersin.org Some derivatives also induce apoptosis through endoplasmic reticulum signaling pathways. spandidos-publications.com
Cell Cycle Modulation: In addition to inducing apoptosis, benzothiazole derivatives can halt cancer cell proliferation by causing cell cycle arrest. spandidos-publications.com Flow cytometry analysis has shown that treatment with these compounds can lead to an accumulation of cells in the G0/G1 or sub-G1 phase of the cell cycle. spandidos-publications.comnih.gov This arrest prevents cells from progressing to the DNA synthesis (S) phase, thereby inhibiting proliferation. spandidos-publications.com The mechanism can involve the modulation of cell cycle regulatory proteins, such as Cyclin D1 and Skp2, and influencing key signaling pathways that control cell growth, including the PI3K/AKT and JAK/STAT pathways. nih.govresearchgate.netbenthamscience.com
Investigation of Antibacterial and Antifungal Mechanisms
The benzothiazole scaffold is a core component of many agents with potent antimicrobial activity. ijper.org Research into their mechanisms has revealed that they act on multiple, essential bacterial processes.
A primary mechanism for the antibacterial action of benzothiazole derivatives is the inhibition of DNA topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are vital for bacterial DNA replication, and their inhibition leads to bacterial death. This mode of action is effective against a broad spectrum of Gram-positive pathogens, including strains resistant to other antibiotics. nih.govnih.gov
Another identified target is the bacterial cell division protein FtsZ. nih.govnih.gov Thiazole-based compounds have been shown to disrupt the formation of the Z-ring, a structure essential for bacterial cytokinesis, leading to cell filamentation and death. nih.govnih.gov This mechanism has proven effective against both Gram-positive and Gram-negative bacteria. nih.gov
Further studies have implicated other enzymatic targets. Molecular docking and preliminary analyses suggest that benzothiazol-2-amine derivatives may inhibit Staphylococcus aureus methionyl-tRNA synthetase, an enzyme critical for protein synthesis. nih.gov Other potential targets include uridine (B1682114) diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB), involved in peptidoglycan synthesis, and dihydropteroate (B1496061) synthase (DHPS), an enzyme in the folate synthesis pathway. nih.govnih.gov The ability of some derivatives to perturb the bacterial membrane and bind to plasmid DNA has also been identified as a mode of action. rsc.org The antifungal activity of benzothiazole derivatives is also well-documented, though the specific mechanisms are less frequently detailed than their antibacterial counterparts. nih.govijper.org
Antimalarial and Antiviral Target Identification
The structural versatility of the benzothiazole core has made it a valuable scaffold in the search for new antimalarial and antiviral agents. nih.govresearchgate.net
Antiviral Research: Benzothiazole derivatives have been evaluated against a range of viruses. nih.gov A significant number of novel pyrimidine-sulfonamide scaffolds incorporating a benzothiazole moiety were synthesized and tested for antiviral activity. acs.org Several of these compounds exhibited a greater than 70-90% reduction against Herpes Simplex Virus-1 (HSV-1), with favorable selectivity indices compared to the standard drug acyclovir. acs.org Research has also identified benzothiazole derivatives with activity against Hepatitis C Virus (HCV), where they appear to inhibit viral replication. ijper.orgacs.org Other studies have explored hybrid benzothiazolyl-coumarin compounds as potential anti-HIV agents. nih.gov
Antimalarial Research: While benzothiazole derivatives are recognized for their potential antimalarial properties, specific molecular targets are still under broad investigation. The general promise of this scaffold continues to drive research in this area. researchgate.net
Structure-Activity Relationship (SAR) Studies for Biological Functionalities
Structure-activity relationship (SAR) studies are fundamental to optimizing the benzothiazole scaffold for specific biological functions by correlating chemical structure modifications with changes in activity. rjptonline.org
For antibacterial activity , SAR studies have revealed key insights. For instance, in one series of benzothiazol-2-amine derivatives, the introduction of 5,6-difluoro substitution on the benzothiazole ring resulted in a potent inhibitor of Gram-positive pathogens. nih.gov In another series targeting dehydrosqualene synthase, the substitution of a methyl group at the 4th position of an associated phenyl ring enhanced activity against B. subtilis. nih.gov The position of substituents on aryl rings attached to the core is often crucial; for example, a hydroxyl group at the 2nd position of a benzylidene ring was found to improve the antibacterial action of certain Schiff base analogues. nih.gov
In the context of anticancer activity , SAR is equally critical. For phenylacetamide derivatives, analysis showed that the nature and position of substituents on the phenyl ring significantly influenced antiproliferative effects in pancreatic cancer and paraganglioma cells. mdpi.com For HSP90 inhibitors, a ligand-based SAR model was developed for a series of 2,6-disubstituted benzothiazoles, identifying the most potent compounds for further study. nih.gov
For enzyme inhibition , SAR analysis helps refine selectivity and potency. In the development of urease inhibitors, the effect of different substitutions on a terminal phenyl ring was systematically evaluated to establish a clear SAR. spandidos-publications.com Similarly, for JNK inhibitors, substitutions on the benzothiazole ring were explored, finding that chloro or ethoxy groups at the 5 or 6 position led to inactivity, likely due to steric hindrance. nih.gov These studies are essential for the rational design of new, more effective therapeutic agents based on the this compound scaffold. rjptonline.org
Applications in Advanced Materials Science
The unique photophysical and electronic properties of the benzothiazole core make the this compound scaffold a promising candidate for various applications in advanced materials science. The strategic placement of the electron-donating amino group at the 5-position and the methylthio group at the 2-position can be leveraged to fine-tune the material's properties for specific functions.
Integration into Polymer Systems for Functional Materials
The incorporation of benzothiazole moieties into polymer backbones is a well-established strategy for developing functional materials with enhanced thermal stability, and unique optical and electronic properties. While direct polymerization of this compound has not been extensively reported, the structural motif is highly suitable for integration into various polymer systems.
The amino group at the 5-position provides a reactive site for polymerization reactions, such as condensation polymerization with dicarboxylic acids or their derivatives to form polyamides or polyimides. These polymers are expected to exhibit high thermal stability and mechanical strength, characteristic of aromatic polymers. The benzothiazole unit, with its rigid structure, would contribute to a high glass transition temperature and dimensional stability of the resulting materials.
Furthermore, the 2-(methylthio)benzothiazole (B1198390) moiety can be incorporated as a pendant group in polymer chains. This can be achieved by first modifying the amine group with a polymerizable functionality, such as a vinyl or an epoxy group, followed by polymerization or copolymerization with other monomers. Such polymers could find applications as processable materials for organic electronics, where the benzothiazole unit can facilitate charge transport.
The synthesis of polythiophenes containing benzo[d]thiazole heterocycles has been demonstrated through oxidative polymerization. These polymers exhibit fluorescence and thermal stability, suggesting that polymers derived from this compound could possess similar interesting properties for optoelectronic applications.
Development of Functional Nanomaterials and Nanocomposites
The this compound scaffold can be utilized in the development of functional nanomaterials and nanocomposites. The synthesis of 2-substituted benzothiazoles has been achieved using Fe3O4 nanoparticles as a catalyst, indicating the compatibility of the benzothiazole synthesis with nanomaterial-based approaches.
The amine functionality of this compound allows for its grafting onto the surface of various nanoparticles, such as silica, gold, or quantum dots. This surface modification can impart new functionalities to the nanomaterials. For instance, grafting onto magnetic nanoparticles could lead to the development of targeted drug delivery systems or contrast agents for magnetic resonance imaging (MRI).
Moreover, these functionalized nanoparticles can be dispersed within a polymer matrix to form nanocomposites with enhanced properties. The presence of the benzothiazole moiety could improve the thermal and mechanical properties of the polymer, as well as introduce new optical or electronic functionalities. For example, nanocomposites containing this compound-functionalized quantum dots could be explored for applications in bioimaging or as down-converting layers in solar cells.
Exploration in Optical and Electronic Materials
Benzothiazole derivatives are known for their interesting optical and electronic properties, making them attractive for applications in organic light-emitting diodes (OLEDs), solar cells, and sensors. mdpi.comnih.gov The electronic properties of the this compound scaffold can be understood by considering the electron-donating nature of both the amino and methylthio groups. These groups are expected to raise the energy of the highest occupied molecular orbital (HOMO), which can facilitate hole injection in electronic devices.
Theoretical studies on related benzothiazole derivatives have shown that the introduction of substituents can tune the emission color and photophysical properties. mdpi.com It is anticipated that derivatives of this compound could exhibit fluorescence in the visible region of the electromagnetic spectrum, with the exact emission wavelength being dependent on the specific substitution pattern and the surrounding environment. This makes them potential candidates for use as emitters in OLEDs. nih.govmdpi.com
In the context of dye-sensitized solar cells (DSSCs), benzothiazole-based dyes have been investigated as photosensitizers. nih.govresearchgate.netrsc.orgnih.govresearchgate.net The this compound scaffold could be functionalized with an anchoring group, such as a carboxylic acid, to enable its adsorption onto the surface of a semiconductor like TiO2. The benzothiazole unit can act as a π-bridge, facilitating charge transfer from a donor part of the molecule to the semiconductor upon photoexcitation.
Role as Photosensitizers and Fluorescent Markers in Chemical Biology and Imaging
The inherent fluorescence of many benzothiazole derivatives has led to their widespread use as fluorescent probes and markers in chemical biology and bioimaging. nih.gov The this compound scaffold provides a versatile platform for the design of novel fluorescent sensors.
By attaching a specific recognition moiety to the amino group, it is possible to create "turn-on" or "turn-off" fluorescent probes for the detection of various analytes, such as metal ions, reactive oxygen species, or biologically important molecules. nih.gov For example, benzothiazole-based probes have been successfully developed for the detection of hydrogen peroxide and biothiols. The sensing mechanism often involves a chemical reaction that alters the electronic structure of the benzothiazole fluorophore, leading to a change in its fluorescence intensity or wavelength.
In the field of photodynamic therapy (PDT), photosensitizers are molecules that can generate cytotoxic reactive oxygen species upon light irradiation. While porphyrins and other macrocyclic compounds are common photosensitizers, there is growing interest in developing metal-free organic photosensitizers. The benzothiazole scaffold, with its ability to be functionalized to tune its photophysical properties, presents a potential starting point for the design of new photosensitizers.
Supramolecular Chemistry Applications
The this compound molecule possesses several features that make it an interesting building block for supramolecular chemistry. The aromatic benzothiazole core can participate in π-π stacking interactions, which are crucial for the self-assembly of molecules into well-defined nanostructures.
The amino group can act as a hydrogen bond donor, while the nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor. This dual functionality allows for the formation of intricate hydrogen-bonding networks, leading to the creation of supramolecular polymers, gels, or liquid crystals. The methylthio group can also influence the packing of the molecules in the solid state through weaker interactions.
By chemically modifying the amino group with different functional units, it is possible to program the self-assembly behavior of the resulting molecules. For instance, attaching a long alkyl chain could lead to the formation of thermotropic liquid crystalline phases, while incorporating a charged group could enable self-assembly in aqueous media. These supramolecular assemblies could find applications in areas such as molecular recognition, catalysis, and the fabrication of smart materials.
Environmental Analytical Chemistry and Remediation Research
The unique chemical properties of the this compound scaffold also lend themselves to applications in environmental analytical chemistry and remediation. The presence of heteroatoms (nitrogen and sulfur) and the aromatic ring system can lead to specific interactions with environmental pollutants.
Benzothiazole derivatives have been utilized as fluorescent chemosensors for the detection of various environmental contaminants. For instance, a benzothiazole-based probe has been developed for the detection of cyanide in environmental water samples. scispace.com The design of such sensors often relies on the specific reaction between the analyte and the benzothiazole derivative, which leads to a measurable change in the fluorescence signal. The this compound scaffold could be similarly functionalized to create selective chemosensors for other pollutants, such as heavy metal ions or organic contaminants. The amino group provides a convenient handle for attaching a receptor unit that can selectively bind to the target analyte.
In the area of environmental remediation, materials containing benzothiazole moieties could potentially be used for the removal of pollutants from water or soil. The sulfur and nitrogen atoms in the benzothiazole ring can act as coordination sites for heavy metal ions, suggesting that polymers or sorbents functionalized with this compound could be effective in sequestering toxic metals like mercury, lead, or cadmium from contaminated water sources. Further research in this area could lead to the development of novel and efficient materials for environmental cleanup.
Method Development for Trace Detection and Analysis in Environmental Matrices (e.g., Water)
The development of sensitive and reliable analytical methods is crucial for monitoring the occurrence and concentration of micropollutants in the environment. For benzothiazole derivatives, which can be present at trace levels (ng/L), the primary analytical techniques involve chromatography coupled with mass spectrometry.
Research has established robust methods for a range of benzothiazoles, including 2-(methylthio)benzothiazole, in various water matrices. ucdavis.edunih.govacs.org These methods typically involve a sample preparation step to extract and concentrate the analytes from the water sample, followed by instrumental analysis. Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). ucdavis.eduacs.org Instrumental analysis is often performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). ucdavis.edunih.govacs.org For GC-MS analysis, a derivatization step is sometimes employed to improve the volatility and thermal stability of the target compounds. nih.gov
These established methodologies for parent benzothiazole structures serve as the starting point for developing specific methods for this compound. The presence of the polar amine group on the benzene (B151609) ring will likely influence the choice of extraction sorbents and chromatographic conditions.
| Compound | Analytical Method | Extraction Method | Matrix | Method Detection Limit (MDL) |
|---|---|---|---|---|
| 2-(Methylthio)benzothiazole | LC-UV | Liquid-Liquid Extraction | Industrial Wastewater | ~5 µg/L |
| Multiple Benzothiazoles | GC-MS | Solid-Phase Extraction (SPE) & Derivatization | River Water | 0.057–1.8 ng/L |
| 2-Aminobenzothiazole (B30445) | LC-ESI-MS/MS | Solid-Phase Extraction (SPE) | Human Urine | 0.07 ng/mL |
| 2-Hydroxybenzothiazole | LC-ESI-MS/MS | Solid-Phase Extraction (SPE) | Human Urine | 0.14 ng/mL |
Research into Advanced Water Treatment and Pollutant Removal Technologies
Conventional wastewater treatment processes are often ineffective at completely removing persistent and polar organic pollutants like benzothiazoles. regulations.gov This has spurred research into advanced treatment technologies capable of degrading or sequestering these compounds.
Advanced Oxidation Processes (AOPs) are a prominent area of investigation. AOPs generate highly reactive radicals, such as hydroxyl radicals, that can non-selectively degrade recalcitrant organic molecules. Studies on the fungicide 2-(thiocyanomethylthio)benzothiazole (TCMTB) have compared direct anodic oxidation (AO) on a boron-doped diamond electrode with the electro-Fenton (EF) process, demonstrating degradation efficiencies of 81% and 47%, respectively. researchgate.net
Adsorption is another key technology for removing organic pollutants. Research has focused on various adsorbent materials, including activated carbon. nih.gov The effectiveness of adsorption depends on the chemical structure of the pollutant and the surface chemistry of the adsorbent. Studies on benzotriazole, a related heterocyclic compound, show that surface oxidation of carbon cloth can significantly enhance its adsorption capacity. nih.gov The presence of heteroatoms like nitrogen and sulfur in the benzothiazole ring suggests that chemisorption may play a role in the interaction with adsorbent surfaces. rsc.org This body of research provides a strong foundation for designing and optimizing treatment systems for the removal of this compound from water.
| Technology | Target Compound | Conditions | Removal Efficiency |
|---|---|---|---|
| Anodic Oxidation (AO) | 2-(Thiocyanomethylthio)benzothiazole (TCMTB) | Boron-Doped Diamond Electrode | 81% |
| Electro-Fenton (EF) | 2-(Thiocyanomethylthio)benzothiazole (TCMTB) | Acidic Chloride/Sulfate Media | 47% |
| Adsorption | Benzotriazole | Oxidized Carbon Cloth | >90% (at 6.53 mg/g capacity) |
| Photodegradation (Combined) | 2-Aminobenzothiazole (ABT) | FeNTA + R. rhodochrous + Light | 99% after 25 h |
Investigation of Environmental Degradation Pathways and Metabolite Formation
Understanding how a compound degrades in the environment is essential for a complete risk assessment. Research into the environmental fate of benzothiazoles reveals that they can be transformed through both biological and abiotic (e.g., photolytic) processes. acs.org
The degradation of the biocide TCMTB has been studied, showing it transforms into several more persistent products, including 2-mercaptobenzothiazole (B37678) (2-MBT) and subsequently 2-(methylthio)benzothiazole (MTBT). nih.gov This indicates that the methylthio moiety is a feature of a key environmental metabolite. Microbial degradation, particularly by bacteria of the genus Rhodococcus, has been shown to be a key pathway for many benzothiazoles. nih.govnih.gov These pathways often involve hydroxylation of the benzene ring as a critical step. For example, the biodegradation of 2-aminobenzothiazole (ABT) can lead to the formation of 6-hydroxy-2-aminobenzothiazole and 4-hydroxy-2-aminobenzothiazole. nih.gov
Photodegradation is another significant environmental process. The direct photolysis of TCMTB in aqueous solutions has been shown to be rapid, leading to numerous transformation products. nih.gov The degradation pathways for this compound would likely involve transformations of both the methylthio group and the aminophenyl ring. The methylthio group could be oxidized to the corresponding sulfoxide (B87167) and sulfone, as has been suggested in catalytic oxidation studies. researchgate.net Simultaneously, the aminophenyl ring could undergo hydroxylation, similar to the pathways observed for ABT. nih.gov
| Parent Compound | Process | Key Metabolites / Transformation Products |
|---|---|---|
| 2-(Thiocyanomethylthio)benzothiazole (TCMTB) | Environmental Degradation | 2-Mercaptobenzothiazole (2-MBT), 2-(Methylthio)benzothiazole (MTBT), Benzothiazole (BT), 2-Hydroxybenzothiazole (HOBT) |
| 2-Mercaptobenzothiazole (2-MBT) | Biotransformation (e.g., Corynebacterium) | 2-(Methylthio)benzothiazole (MTBT) |
| 2-Aminobenzothiazole (ABT) | Biodegradation (R. rhodochrous) / Photodegradation | 6-Hydroxy-2-aminobenzothiazole, 4-Hydroxy-2-aminobenzothiazole |
| Benzothiazole (BT) | Biodegradation (Rhodococcus) | 2-Hydroxybenzothiazole (OBT), 2,6-Dihydroxybenzothiazole |
Future Directions and Emerging Research Avenues
Rational Design of Novel Functionalized Derivatives with Tailored Reactivity and Specificity
Future research will likely focus on modifications at several key positions:
The Amine Group (Position 5): The primary amine group is a prime target for derivatization. It can be transformed into a wide array of functional groups, including amides, sulfonamides, and ureas, to modulate the compound's electronic properties, solubility, and ability to form hydrogen bonds. For instance, the synthesis of urea (B33335) derivatives of 2-aryl-benzothiazol-5-amines has yielded compounds with promising therapeutic potential. nih.gov
The Benzene (B151609) Ring: Introducing various substituents onto the benzene ring can significantly impact the molecule's lipophilicity and steric profile. This, in turn, can influence its interaction with biological targets or its properties within a material matrix.
The Methylthio Group (Position 2): While the methylthio group provides a degree of stability, its replacement with other thioether moieties or different functional groups could lead to derivatives with novel reactivity and biological activity.
The overarching goal of this rational design approach is to create a library of compounds with tailored characteristics, paving the way for the development of highly selective and potent therapeutic agents or functional materials.
Table 1: Potential Functionalization Strategies for 2-(Methylthio)benzo[d]thiazol-5-amine
| Position of Modification | Type of Modification | Potential Impact on Properties |
| 5-Amine Group | Acylation, Sulfonylation, Urea/Thiourea formation | Modulation of hydrogen bonding capacity, solubility, and biological target interaction. |
| Benzene Ring | Halogenation, Alkylation, Nitration/Reduction | Alteration of lipophilicity, electronic effects, and metabolic stability. |
| 2-Methylthio Group | Variation of the alkyl/aryl substituent on the sulfur | Fine-tuning of steric and electronic properties, potential for new biological interactions. |
Exploration of Advanced Green Synthesis Methodologies for Scalable Production
As the demand for novel benzothiazole (B30560) derivatives grows, so does the need for environmentally sustainable and economically viable synthetic methods. Future research will increasingly focus on the development of green synthesis methodologies for the scalable production of this compound and its derivatives. bohrium.com
Key areas of exploration in green synthesis include:
Benign Solvents: Moving away from traditional volatile organic compounds towards greener alternatives like water, glycerol, or polyethylene (B3416737) glycol (PEG)-400. researchgate.netorgchemres.org
Catalysis: The use of recyclable and non-toxic catalysts, such as copper ferrite (B1171679) (CuFe2O4) nanoparticles, can significantly reduce waste and improve reaction efficiency. researchgate.net
Energy Efficiency: Employing energy-efficient techniques like microwave irradiation can shorten reaction times and reduce energy consumption compared to conventional heating methods. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
The adoption of these green chemistry principles will not only lessen the environmental impact of producing these valuable compounds but also make their large-scale synthesis more cost-effective and sustainable. bohrium.com
Application of Advanced Computational Prediction and Machine Learning for Compound Design and Property Prediction
The integration of advanced computational tools is set to revolutionize the design and discovery of new benzothiazole derivatives. Computational chemistry and machine learning are becoming indispensable for predicting the properties of novel compounds and streamlining the design process. researchgate.netresearchgate.net
Future computational efforts will likely involve:
Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of new derivatives, providing valuable insights before they are synthesized in the lab. researchgate.net
Molecular Docking: This technique can predict how a molecule will bind to a specific biological target, such as a protein or enzyme. This is crucial for the rational design of new drugs and for understanding their mechanism of action. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structure of a compound with its biological activity. These models can be used to predict the activity of new, unsynthesized compounds.
Machine Learning (ML): ML algorithms can be trained on large datasets of known compounds to predict the properties and activities of new molecules. researchgate.net This can significantly accelerate the discovery of compounds with desired characteristics.
By leveraging these powerful computational tools, researchers can more efficiently design and prioritize the synthesis of new derivatives of this compound with a higher probability of success.
Table 2: Computational Tools in the Design of this compound Derivatives
| Computational Tool | Application | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure analysis | Reactivity, stability, spectroscopic signatures |
| Molecular Docking | Binding mode prediction | Binding affinity to biological targets |
| QSAR | Structure-activity relationship modeling | Biological activity, toxicity |
| Machine Learning | Predictive modeling from large datasets | A wide range of chemical and biological properties |
Uncovering Undiscovered Biological Target Modulations and Therapeutic Pathways
The benzothiazole scaffold is known to interact with a diverse range of biological targets, and this compound and its derivatives are likely no exception. A significant future research direction will be the systematic exploration of their biological activities to uncover novel therapeutic applications.
Potential therapeutic areas for investigation include:
Oncology: Benzothiazole derivatives have shown promise as anticancer agents, with some acting as inhibitors of enzymes like the Human Epidermal Growth Factor Receptor (HER). nih.gov
Neurodegenerative Diseases: The development of multi-target directed ligands based on similar scaffolds for conditions like Alzheimer's disease is an active area of research. nih.gov
Infectious Diseases: The benzothiazole nucleus is a component of various antimicrobial and antiparasitic agents. For example, urea derivatives of 2-aryl-benzothiazol-5-amines have shown efficacy against the parasite that causes human African trypanosomiasis. nih.gov
Inflammatory Diseases: Certain benzothiazole derivatives have demonstrated anti-inflammatory properties.
Future research will involve high-throughput screening of derivative libraries against a wide array of biological targets to identify new lead compounds for various diseases. Subsequent studies will then focus on elucidating their mechanisms of action and optimizing their therapeutic potential.
Development of Novel Applications in Smart Materials and Sensing Technologies
Beyond the realm of medicine, the unique photophysical and electronic properties of benzothiazole derivatives make them attractive candidates for applications in smart materials and sensing technologies. While specific applications for this compound have yet to be extensively explored, the broader class of benzothiazoles has shown promise in several areas.
Future research could explore the use of this compound and its derivatives in:
Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of some benzothiazole derivatives makes them suitable for use as emitters in OLEDs.
Chemical Sensors: The reactivity of the amine and thioether groups could be harnessed to develop chemosensors that exhibit a detectable change in their optical or electronic properties upon binding to specific analytes.
Corrosion Inhibitors: 2-Thio-substituted-1,3-benzothiazoles have been utilized as corrosion inhibitors, suggesting a potential application for derivatives of the title compound. researchgate.net
The development of these novel applications will require a multidisciplinary approach, combining expertise in synthetic chemistry, materials science, and engineering to fully realize the potential of this compound in these emerging technological fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
